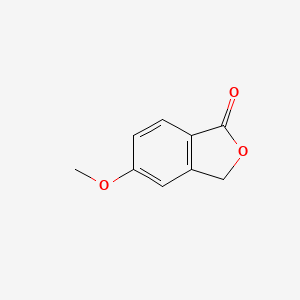

5-methoxy-3H-isobenzofuran-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMRELXLQGRFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441337 | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-62-2 | |

| Record name | 5-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-methoxy-3H-isobenzofuran-1-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-methoxy-3H-isobenzofuran-1-one, a significant heterocyclic compound also known as 5-methoxyphthalide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, synthesis methodologies, reactivity profile, and spectral analysis of this molecule. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for the application of this compound in synthetic and medicinal chemistry.

Introduction: The Significance of the Phthalide Scaffold

Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, represent a class of heterocyclic compounds characterized by a fused γ-lactone and benzene ring system. This structural motif is prevalent in a variety of natural products and has been the focus of extensive research due to its diverse biological activities.[1] Phthalides have demonstrated potential as antiplatelet, antioxidant, and neuroprotective agents, making them attractive scaffolds for drug discovery.[1][2] The subject of this guide, this compound, is a key intermediate and a valuable building block in the synthesis of more complex, biologically active molecules. The presence of the methoxy group at the 5-position significantly influences its electronic properties and, consequently, its chemical reactivity, offering unique opportunities for synthetic transformations.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical and structural properties of this compound is crucial for its effective application in research and development. These properties dictate its solubility, stability, and interactions with other molecules.

Structural Elucidation

The molecular structure of this compound consists of a planar isobenzofuranone core with a methoxy group attached to the benzene ring at position 5. X-ray crystallographic analysis has confirmed that the molecular skeleton is nearly planar.[1] This planarity has implications for its crystal packing and potential intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 113.4–114.7 °C | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in acetone, ethyl acetate; slightly soluble in chloroform and methanol. | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Palladium-Catalyzed Carboxylation and Cyclization

A common and effective method for the synthesis of this compound involves a palladium-catalyzed reaction between 4-methoxybenzoic acid and dibromomethane.[1] This one-pot reaction proceeds via a cascade of C-H activation, carboxylation, and subsequent intramolecular cyclization.

Experimental Protocol:

-

To a 40 mL reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (67.3 mg, 0.30 mmol), potassium bicarbonate (750 mg, 7.50 mmol), and 4-methoxybenzoic acid (456 mg, 3.00 mmol).

-

Add dibromomethane (12 mL) to the reaction tube.

-

Seal the tube with a Teflon cap and stir the reaction mixture at 140 °C for 18 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane:ethyl acetate (2:1 v/v) eluent to afford 5-methoxyisobenzofuran-1(3H)-one.[1]

Causality Behind Experimental Choices:

-

Palladium(II) acetate is a widely used catalyst for C-H activation and cross-coupling reactions. It is relatively stable and effective for this transformation.

-

Potassium bicarbonate acts as a base to deprotonate the carboxylic acid and facilitate the catalytic cycle.

-

Dibromomethane serves as the one-carbon source for the formation of the methylene bridge in the lactone ring.

-

The high temperature (140 °C) is necessary to overcome the activation energy for the C-H activation and subsequent reaction steps.

Proposed Reaction Mechanism:

Caption: Proposed mechanism for the palladium-catalyzed synthesis.

Alternative Synthetic Routes

Alternative synthetic strategies for the phthalide core include the reduction of phthalic anhydrides or the oxidation and cyclization of o-toluic acid derivatives. For this compound, a plausible alternative involves the selective reduction of 5-methoxyphthalic anhydride. Another approach could be the ortho-lithiation of a suitably protected 4-methoxybenzamide, followed by reaction with a one-carbon electrophile and subsequent cyclization.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group, the electrophilic carbonyl of the lactone, and the benzylic protons at the 3-position.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution.[4] Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at the positions ortho and para to the methoxy group. The position ortho to the methoxy group (C4) is sterically less hindered than the other ortho position (C6), which is adjacent to the fused lactone ring. The para position (C7) is also a likely site for substitution.

Reactions at the Lactone Ring

The lactone functionality is susceptible to nucleophilic attack at the carbonyl carbon.

-

Hydrolysis: Under basic or acidic conditions, the lactone ring can be hydrolyzed to form the corresponding 2-(hydroxymethyl)-4-methoxybenzoic acid. Basic hydrolysis is generally faster and occurs via a nucleophilic acyl substitution mechanism.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol, 2-(hydroxymethyl)-4-methoxybenzyl alcohol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the lactone to the corresponding lactol (a cyclic hemiacetal).[5]

Stability Profile

This compound is a relatively stable compound under standard laboratory conditions. However, it can undergo degradation under harsh acidic or basic conditions due to hydrolysis of the lactone ring. Phthalide-containing polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C.[6] It is advisable to store the compound in a cool, dry place, protected from strong acids, bases, and oxidizing agents.

Spectral Analysis

A comprehensive spectral analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (300 MHz, CDCl₃): [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 | d, J = 8.4 Hz | 1H | H-7 |

| 7.02 | dd, J = 8.4, 0.6 Hz | 1H | H-6 |

| 6.91 | d, J = 0.6 Hz | 1H | H-4 |

| 5.25 | s | 2H | H-3 (CH₂) |

| 3.89 | s | 3H | -OCH₃ |

Interpretation:

-

The downfield doublet at 7.80 ppm corresponds to the proton at C7, which is deshielded by the adjacent carbonyl group.

-

The doublet of doublets at 7.02 ppm is assigned to the proton at C6, coupled to both H7 and H4.

-

The doublet at 6.91 ppm with a small coupling constant is characteristic of a meta-coupling and is assigned to the proton at C4.

-

The singlet at 5.25 ppm integrates to two protons and corresponds to the methylene group of the lactone ring.

-

The sharp singlet at 3.89 ppm is characteristic of the methoxy group protons.

¹³C NMR (75 MHz, CDCl₃): [1]

| Chemical Shift (δ, ppm) | Assignment |

| 171.1 | C1 (C=O) |

| 164.9 | C5 |

| 149.6 | C7a |

| 127.4 | C7 |

| 118.2 | C3a |

| 116.7 | C6 |

| 106.2 | C4 |

| 69.3 | C3 (CH₂) |

| 56.1 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 1736 | C=O stretch (γ-lactone) |

| 1601, 1489 | C=C stretch (aromatic) |

| 1261 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound.

-

HREIMS m/z (M+H⁺): Calculated for C₉H₈O₃: 165.0552; Found: 165.0606.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with a rich chemistry stemming from its unique structural features. This guide has provided a detailed examination of its chemical properties, including its synthesis, reactivity, and spectral characteristics. The insights into the causality behind experimental procedures and the comprehensive referencing aim to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

-

Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application. RSC Publishing. (2021-12-24). [Link]

-

5-Methoxy-2-benzofuran-1(3H)-one. PMC - NIH. [Link]

-

Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. Springer. [Link]

-

The Structural Diversity of Phthalides from the Apiaceae. Journal of Natural Products. [Link]

-

Structure-activity relationship of phthalide derivatives. ResearchGate. [Link]

-

New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. ResearchGate. [Link]

-

5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460. PubChem. [Link]

-

NMR - Interpretation. Chemistry LibreTexts. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

Sources

- 1. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07013D [pubs.rsc.org]

5-methoxy-3H-isobenzofuran-1-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-methoxy-3H-isobenzofuran-1-one

Introduction

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] These bicyclic lactones are present in compounds exhibiting a wide array of biological activities, including antioxidant, antiplatelet, and phytotoxic properties.[1][3] The precise substitution pattern on the aromatic ring is critical to a compound's function, making unambiguous structure determination an essential task for researchers in synthetic chemistry and drug development.

This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of a key derivative: this compound. We will move beyond a simple presentation of data, instead focusing on the strategic integration of multiple spectroscopic techniques. This document will detail the causality behind experimental choices and demonstrate how a self-validating system of analysis, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments, leads to the unequivocal confirmation of the molecular structure.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (DoU). This foundational information dictates the possible number of rings and/or multiple bonds within the molecule, setting the stage for subsequent spectroscopic analysis. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: Compare the measured accurate mass of the molecular ion peak to the theoretical mass calculated for the proposed formula, C₉H₈O₃. The deviation should be within a 5 ppm tolerance.

Data Interpretation

The HRMS analysis provides an exact mass, which is then used to confirm the elemental composition.

| Parameter | Value | Source |

| Molecular Formula | C₉H₈O₃ | [4] |

| Molecular Weight | 164.16 g/mol | [4] |

| Calculated Exact Mass [M+H]⁺ | 165.0552 | [1] |

| Observed Exact Mass [M+H]⁺ | 165.0606 | [1] |

| Degree of Unsaturation (DoU) | 6 | - |

The Degree of Unsaturation is calculated using the formula: DoU = C + 1 - (H/2). For C₉H₈O₃, this is 9 + 1 - (8/2) = 6. This value indicates a total of six rings and/or double bonds. The benzene ring accounts for four degrees (one ring and three double bonds), and the carbonyl group (C=O) accounts for one. The final degree of unsaturation corresponds to the second ring of the bicyclic phthalide system.

Part 2: Functional Group Identification - Infrared (IR) Spectroscopy

With the molecular formula established, Infrared (IR) spectroscopy is employed to identify the key functional groups present. This qualitative technique provides rapid, characteristic information based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation

The IR spectrum of this compound displays several key absorption bands that are diagnostic for its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1736 | Strong | γ-Lactone C=O stretch[1] |

| ~1601, 1489 | Medium | Aromatic C=C stretching vibrations[1] |

| ~1261 | Strong | Aryl-O-CH₃ asymmetric C-O stretch[1] |

| ~1036 | Strong | Aryl-O-CH₃ symmetric C-O stretch[1] |

| ~2922, 2852 | Weak | sp³ C-H stretching (CH₂ and OCH₃)[1] |

| ~3032 | Weak | sp² C-H stretching (Aromatic)[1] |

The strong absorption at 1736 cm⁻¹ is highly characteristic of a conjugated five-membered ring lactone (γ-lactone).[1] The presence of both aromatic C=C and C-H stretching, alongside the prominent C-O stretching bands of an aryl ether, strongly supports the proposed isobenzofuranone framework with a methoxy substituent.

Part 3: The Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed atomic-level connectivity map required to assemble the final structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to build a complete and self-validating structural argument.

A logical workflow for NMR-based structure elucidation.

Key HMBC Data Interpretation:

-

H9 (methoxy protons, δ 3.89) show a strong correlation to C5 (δ 164.9) . This is the crucial link that unambiguously places the methoxy group at the C5 position.

-

H3 (methylene protons, δ 5.25) correlate to the quaternary carbons C3a (δ 118.2) and C7a (δ 149.6) , as well as the carbonyl carbon C1 (δ 171.1) . This confirms the structure of the lactone ring and its fusion to the aromatic system.

-

H7 (aromatic proton, δ 7.80) correlates to C5 (δ 164.9) and the carbonyl C1 (δ 171.1) , locking the orientation of the aromatic ring relative to the lactone.

-

H4 (aromatic proton, δ 6.91) correlates to C6 (δ 106.2) and C3a (δ 118.2) , further confirming the substitution pattern.

Conclusion: A Unified Structural Proof

The structure of this compound is unequivocally established through the logical and synergistic application of modern spectroscopic techniques. HRMS provided the exact molecular formula (C₉H₈O₃) and degree of unsaturation. IR spectroscopy confirmed the presence of the key γ-lactone, aromatic ring, and ether functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provided the definitive atom-by-atom connectivity. The ¹H and ¹³C NMR spectra identified all constituent parts, while the crucial HMBC correlations, particularly the H9-C5 link, served as the molecular glue, assembling the fragments into the final, validated structure. This multi-faceted approach represents a robust and reliable workflow for the characterization of novel compounds in chemical and pharmaceutical research.

References

-

Paixão, D. A., Guilardi, S., Pereira, J. L., Teixeira, R. R., Arantes, J. F., de Paula, V. F., & Maltha, C. R. A. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. Retrieved January 6, 2026, from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

da Silva, A. B., de Souza, G. A., da Silva, G. F., & Pilo-Veloso, D. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry, 54(8), 623-631. Retrieved January 6, 2026, from [Link]

-

LookChem. (n.d.). Cas 4122-57-0, 3-Methoxy-1(3H)-isobenzofuranone. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 1(3H)-Isobenzofuranone, 4-methoxy-5-methyl-6-((3-methyl-2-butenyl)oxy)-. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved January 6, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved January 6, 2026, from [Link]

-

Paixão, D. A., Guilardi, S., Pereira, J. L., Teixeira, R. R., de O. Vilela, A. F., de Paula, V. F., & Maltha, C. R. A. (2013). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Retrieved January 6, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

-

Abate, C., Niso, M., Berardi, F., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl] Indole Derivatives as Sigma (σ) Receptor Ligands. Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of isobenzofuran-1(3H)-ones 1–9. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-6-methyl-. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 1(3H)-Isobenzofuranone, 7-[(2-methoxyethoxy)methoxy]-3-(phenylsulfonyl)-. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 7-methoxy-3H-isobenzofuran-1-one. Retrieved January 6, 2026, from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone, 3-ethoxy-. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Al-Warhi, T., Al-quran, H., Al-Hazmi, A. M., et al. (2025). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Frontiers in Chemistry. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2019). (PDF) 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methoxy-3H-isobenzofuran-1-one

Introduction

5-methoxy-3H-isobenzofuran-1-one, also known as 5-methoxyphthalide, belongs to the isobenzofuranone class of heterocyclic compounds. These structures are notable scaffolds in various natural products and have been explored for a range of biological activities.[1] Accurate and comprehensive characterization of this molecule is fundamental for its application in research, quality control, and the development of new chemical entities. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and structural elucidation of this compound. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a field-proven, trustworthy resource for researchers.

Molecular Structure and Properties

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. Each signal in a spectrum corresponds to a specific part of the molecule's structure.

-

IUPAC Name: 5-methoxy-2-benzofuran-1(3H)-one

-

Molecular Formula: C₉H₈O₃[1]

-

Molecular Weight: 164.15 g/mol [1]

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

¹H NMR Spectroscopic Data

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments. The data presented were acquired in deuterated chloroform (CDCl₃) on a 300 MHz instrument.[1]

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 7.80 | Doublet (d) | 1H | 8.4 | H-7 |

| 7.02 | Doublet of Doublets (dd) | 1H | 8.4, 0.6 | H-6 |

| 6.91 | Doublet (d) | 1H | 0.6 | H-4 |

| 5.25 | Singlet (s) | 2H | - | H-3 (CH₂) |

| 3.89 | Singlet (s) | 3H | - | -OCH₃ |

Interpretation and Expertise:

-

Aromatic Region (δ 6.9-7.8): The three signals in this region confirm the presence of a trisubstituted benzene ring. The downfield signal at 7.80 ppm is assigned to H-7, which is deshielded by the adjacent electron-withdrawing carbonyl group. The doublet of doublets at 7.02 ppm (H-6) shows a large coupling (ortho, J=8.4 Hz) to H-7 and a small long-range coupling (meta, J=0.6 Hz) to H-4. The most upfield aromatic proton at 6.91 ppm (H-4) is adjacent to the electron-donating methoxy group and shows only the small meta-coupling to H-6.

-

Methylene Protons (δ 5.25): The singlet integrating to 2H at 5.25 ppm is characteristic of the benzylic methylene protons (H-3) of the lactone ring. Its singlet nature indicates no adjacent protons, which is consistent with the structure.

-

Methoxy Protons (δ 3.89): The sharp singlet at 3.89 ppm, integrating to 3H, is unequivocally assigned to the protons of the methoxy group.

¹³C NMR Spectroscopic Data

Carbon NMR spectroscopy provides a count of the unique carbon environments in the molecule. The data were acquired in CDCl₃ on a 75 MHz instrument.[1]

Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 171.1 | C-1 (C=O) |

| 164.9 | C-5 |

| 149.6 | C-7a |

| 127.4 | C-7 |

| 118.2 | C-3a |

| 116.7 | C-6 |

| 106.2 | C-4 |

| 69.3 | C-3 (CH₂) |

| 56.1 | -OCH₃ |

Interpretation and Expertise:

-

Carbonyl Carbon (δ 171.1): This downfield signal is characteristic of an ester or lactone carbonyl carbon.

-

Aromatic Carbons (δ 106.2-164.9): Six distinct signals are observed, confirming the six unique carbons of the substituted benzene ring. The signal at 164.9 ppm is assigned to C-5, the carbon directly attached to the electron-donating methoxy oxygen. The most upfield aromatic signal at 106.2 ppm corresponds to C-4.

-

Aliphatic Carbons (δ 56.1, 69.3): The signal at 69.3 ppm is assigned to the methylene carbon (C-3) of the lactone ring. The signal at 56.1 ppm is characteristic of a methoxy group carbon.

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 or more) and a suitable relaxation delay (e.g., 2 seconds) are required.[2]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3032 | Medium | Aromatic C-H Stretch |

| 2922, 2852 | Medium | Aliphatic C-H Stretch (CH₂ & OCH₃) |

| 1736 | Strong | C=O Stretch (γ-lactone) |

| 1601, 1489 | Strong | Aromatic C=C Stretch |

| 1261 | Strong | Aryl-O-C Stretch (asymmetric) |

| 1036 | Strong | C-O Stretch |

Interpretation and Expertise:

-

C=O Stretch (1736 cm⁻¹): The most prominent peak in the spectrum is the strong absorption at 1736 cm⁻¹. This frequency is highly characteristic of a carbonyl group within a five-membered lactone ring (γ-lactone), which is a key feature of the isobenzofuranone core.

-

C-H Stretches (3032-2852 cm⁻¹): The bands above 3000 cm⁻¹ are typical for C-H stretching vibrations of the aromatic ring. The bands just below 3000 cm⁻¹ correspond to the C-H stretches of the aliphatic methylene and methoxy groups.

-

C=C Aromatic Stretches (1601, 1489 cm⁻¹): These strong absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretches (1261, 1036 cm⁻¹): The strong band at 1261 cm⁻¹ is indicative of the asymmetric stretching of the aryl-ether bond (Ar-O-CH₃). The band at 1036 cm⁻¹ likely arises from other C-O stretching vibrations within the lactone structure.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[3][4]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[3] Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm and consistent contact between the solid sample and the crystal surface. This ensures a high-quality, reproducible spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm, and clean the crystal surface with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol or acetone), ensuring it is ready for the next measurement.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula.[5]

Table 4: High-Resolution EIMS Data for this compound [1]

| Ion | Calculated m/z for [C₉H₈O₃+H]⁺ | Found m/z |

|---|

| [M+H]⁺ | 165.0552 | 165.0606 |

Interpretation and Expertise: The experimental mass of the protonated molecule ([M+H]⁺) was found to be 165.0606. This is in excellent agreement with the theoretical mass of 165.0552 calculated for the formula C₉H₉O₃⁺. This high degree of accuracy provides definitive confirmation of the molecular formula C₉H₈O₃, which is a critical piece of evidence in the structural elucidation process. The ability to distinguish between formulas with the same nominal mass is a key advantage of HRMS.[6]

Caption: Proposed fragmentation pathway in positive ion ESI-MS.

Experimental Protocol for HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable ion signal.

-

Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the ion of interest.

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Calibration: The instrument should be calibrated using a known standard immediately before or during the analysis to ensure high mass accuracy.

-

Data Analysis: Determine the accurate m/z of the ion of interest and use the instrument's software to calculate the elemental composition that best fits the measured mass within a narrow mass tolerance window (typically <5 ppm).

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and HRMS provide a self-validating and comprehensive spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, particularly the γ-lactone, and high-resolution mass spectrometry verifies the elemental composition. This guide provides the foundational data and protocols necessary for researchers, scientists, and drug development professionals to confidently identify and characterize this important heterocyclic compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 230460, 5,6-Dimethoxy-3H-isobenzofuran-1-one. Available at: [Link].

-

University of Leicester. NMR Sample Preparation. Available at: [Link].

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link].

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link].

-

Paixão, D. A., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3288. Available at: [Link].

-

Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. (2020). Available at: [Link].

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link].

-

SOP data acquisition - R-NMR. SOP data acquisition. Available at: [Link].

-

Infinita Lab. High-Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link].

-

R-NMR. SOP data acquisition. Available at: [Link].

-

University of California, Irvine. Fourier Transform Infrared Spectroscopy. (2014). Available at: [Link].

-

Western University. NMR Sample Preparation. Available at: [Link].

-

Scribd. NMR Sample Preparation Guide. Available at: [Link].

-

Paixão, D. A., Guilardi, S., Pereira, J. L., Teixeira, R. R., & Arantes, J. F. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 12), o3288. Available at: [Link].

Sources

A-Z Guide to Crystal Structure Analysis of 5-methoxy-3H-isobenzofuran-1-one: From Synthesis to Structural Validation

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical workflow for the complete crystal structure analysis of 5-methoxy-3H-isobenzofuran-1-one, a key intermediate in the synthesis of biologically active compounds.[1] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring that researchers can adapt and troubleshoot the process for novel small molecule drug intermediates.

Section 1: The Strategic Importance of Crystallography in Drug Development

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of a molecule.[2] For drug development professionals, this is not merely an academic exercise. The precise knowledge of a crystal structure provides invaluable insights into:

-

Physicochemical Properties : Crystal packing profoundly influences properties like solubility, stability, and bioavailability, which are critical for formulation development.[3][4] Different crystal forms, or polymorphs, can possess dramatically different properties.[4][5]

-

Structure-Activity Relationships (SAR) : An unambiguous crystal structure validates the molecular conformation, providing a reliable foundation for computational modeling and rational drug design.[4][6]

-

Intellectual Property : Defining the specific crystalline form of an active pharmaceutical ingredient (API) or its key intermediates is a cornerstone of robust patent protection.[5]

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of heterocyclic compounds found in several natural products and are investigated for numerous biological activities, including antiplatelet and antioxidant properties.[1] The title compound, this compound, serves as a crucial building block in the synthesis of more complex, pharmacologically active molecules.[1][7] Its structural analysis, therefore, provides a critical data point for ensuring the correct stereochemistry and conformation of subsequent drug candidates.

Section 2: Synthesis and High-Quality Crystal Growth

A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The compound can be reliably synthesized from commercially available starting materials. A common route involves the reaction of 4-methoxybenzoic acid with dibromomethane in the presence of palladium(II) acetate and potassium bicarbonate.[1]

Protocol:

-

Charge a sealed reaction tube with 4-methoxybenzoic acid (3.00 mmol), palladium(II) acetate (0.30 mmol), and potassium bicarbonate (7.50 mmol).

-

Add dibromomethane (12 ml) as the solvent.

-

Seal the tube and stir the reaction mixture at 140 °C for 18 hours.

-

After cooling, filter the mixture through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue via silica gel column chromatography using a hexane:ethyl acetate (2:1 v/v) eluent to yield the pure product.[1]

The Art and Science of Crystallization

The growth of diffraction-quality single crystals is often the most challenging step.[8] The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice. Several techniques can be employed, and the choice is often empirical.[9][10]

Core Principle: The ideal solvent or solvent system will dissolve the compound moderately when hot and poorly when cold.[11] The process must be slow and undisturbed to allow for the formation of a single, well-ordered lattice rather than a polycrystalline powder.[11][12]

Common Crystallization Techniques for Small Molecules:

| Technique | Principle | Best For |

| Slow Evaporation | A near-saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, thus increasing solute concentration to the point of crystallization.[10][12] | Thermally stable, non-volatile compounds where a suitable single solvent is known. |

| Slow Cooling | The compound is dissolved in a minimal amount of boiling solvent to create a saturated solution, which is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath.[8][11] | Compounds that exhibit a significant difference in solubility at high and low temperatures. |

| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9][10] | Milligram-scale quantities and when finding a single ideal solvent is difficult.[10] |

| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form slowly at the interface between the two solvents.[10] | Situations requiring very slow crystallization; effective but requires careful solvent selection based on miscibility and density. |

For this compound, slow evaporation from a solution in a solvent mixture like ethyl acetate/hexane is a promising starting point, given its use in chromatographic purification.[1]

Section 3: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal (typically 0.1-0.4 mm) is obtained, the process of data collection can begin.[13] Modern diffractometers automate much of this workflow.[14]

Caption: The iterative cycle of crystallographic structure refinement.

Structure Solution and Refinement Protocol

-

Structure Solution : The primary challenge is the "phase problem," as detectors only measure intensities, not the phase information of the diffracted X-rays. For small molecules, this is typically solved using direct methods, which use statistical relationships between reflection intensities to derive initial phase estimates. [15]This generates an initial electron density map.

-

Model Building : Peaks in the initial electron density map are assigned to atomic positions. [16]3. Iterative Refinement : A process of least-squares refinement is used to improve the agreement between the experimentally observed diffraction data (Fo²) and the data calculated from the current atomic model (Fc²). This is an iterative cycle:

-

Refine Coordinates : The atomic coordinates and displacement parameters are adjusted to minimize the difference between observed and calculated data.

-

Difference Fourier Map : A difference map (Fo-Fc) is calculated. Significant peaks in this map indicate missing atoms (e.g., hydrogens) or incorrectly placed atoms, while holes indicate atoms that should not be there. [16] * Model Adjustment : The model is adjusted based on the difference map. Hydrogen atoms are typically placed in calculated positions. [15] * Anisotropic Refinement : Initially, atoms are refined isotropically (spherical). In later stages, they are refined anisotropically, modeling their thermal motion as ellipsoids, which is a more accurate representation. [17]4. Convergence : The cycle continues until the refinement converges, meaning the shifts in parameters are negligible and the difference map is essentially flat. The quality of the final model is assessed using metrics like the R1 factor and wR2.

-

Data Validation and Deposition

Scientific integrity requires that the final structural model is rigorously validated.

Protocol:

-

CIF Generation : The final refinement program (e.g., SHELXL) generates a Crystallographic Information File (CIF). [18]This is a standard, machine-readable format endorsed by the International Union of Crystallography (IUCr) that contains all relevant information about the experiment and the final structure. [19][20][21]2. Validation : The CIF must be checked for syntactical correctness and chemical/geometric plausibility. [22]The IUCr provides a free online checkCIF service that generates a validation report, flagging potential issues or alerts that must be addressed or explained. [19][23][24]3. Database Deposition : For publication and to make the data available to the global scientific community, the validated CIF is deposited in a public database. For small organic molecules, the primary repository is the Cambridge Crystallographic Data Centre (CCDC). [25][26][27][28][29][30]The CCDC assigns a unique deposition number to each structure, which must be included in any corresponding publication. [26]

Interpreting the Final Structure

The final validated CIF for this compound provides a wealth of precise data. [1] Table of Key Crystallographic Data (Exemplar):

| Parameter | Value | Significance |

| Chemical Formula | C₉H₈O₃ | Confirms the molecular composition. |

| Molar Mass | 164.15 g/mol | Derived from the formula. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 8.1819, 10.4285, 9.2965 | Unit cell dimensions. |

| β (°) | 99.962 | Unit cell angle for a monoclinic system. |

| Volume (ų) | 781.26 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R1 [I > 2σ(I)] | 0.049 | A primary indicator of the agreement between the model and the data (lower is better; <0.05 is excellent). |

| wR2 (all data) | 0.147 | A weighted R-factor based on F² for all data (lower is better). |

| Goodness-of-fit (S) | 1.06 | Should be close to 1 for a good refinement. |

Data sourced from a published structure of this compound. [1] This data confirms the molecular skeleton is nearly planar and reveals how molecules are connected in the crystal via weak C—H···O hydrogen bonds, forming a two-dimensional network. [1]Such intermolecular interactions are critical for understanding crystal packing and can influence the physical properties of the bulk material.

Conclusion

The rigorous determination of a crystal structure, as detailed for this compound, is a foundational activity in modern drug discovery and development. It provides an unambiguous structural proof that underpins chemical synthesis, guides computational chemistry efforts, secures intellectual property, and informs formulation science. By following this comprehensive guide, researchers can ensure the generation of high-quality, reliable, and publishable crystallographic data.

References

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. Available at: [Link]

-

Grype, S. (n.d.). Crystallization of small molecules. Course Material. Available at: [Link]

-

Various Authors. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework. IUCr. Available at: [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Pereira, R., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3288. Available at: [Link]

-

Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

Verma, S., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals. Available at: [Link]

-

Cody, V. (n.d.). The role of crystallography in drug design. The Journal of the American Society for Experimental NeuroTherapeutics. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit Structures. CCDC. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

-

International Union of Crystallography. (n.d.). About the IUCr. IUCr. Available at: [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

Wikipedia. (n.d.). International Union of Crystallography. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. Available at: [Link]

-

International Union of Crystallography. (2011). Publication standards for crystal structures. IUCr. Available at: [Link]

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules. Available at: [Link]

-

University of Washington. (2006). Crystallisation Techniques. Department of Chemistry. Available at: [Link]

-

American Chemical Society. (2025). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Available at: [Link]

-

HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. HKL-3000 Manual. Available at: [Link]

-

Louis J. Farrugia. (n.d.). Validation and Checking of CIF's. WinGX Manual. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (2025). Advice and tools for creating / editing a valid CIF file. CCDC. Available at: [Link]

-

CoreTrustSeal. (2020). Cambridge Crystallographic Data Centre - Assessment. Available at: [Link]

- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University.

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Available at: [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. The FEBS Journal. Available at: [Link]

-

International Union of Crystallography. (n.d.). Standards for structural and crystallization communications - estimation of resolution limits. IUCr. Available at: [Link]

-

Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). GitHub. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

-

Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. SERC. Available at: [Link]

- Google Patents. (2018). A process for preparing 5-phenoxy-1(3h)isobenzofuranone.

-

Wang, X., et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules. Available at: [Link]

Sources

- 1. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. omicsonline.org [omicsonline.org]

- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zienjournals.com [zienjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. sssc.usask.ca [sssc.usask.ca]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. hkl-xray.com [hkl-xray.com]

- 17. ou.edu [ou.edu]

- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iucr.org [iucr.org]

- 20. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 22. CIF VALIDATION [chem.gla.ac.uk]

- 23. iucr.org [iucr.org]

- 24. Advice and tools for creating / editing a valid CIF file : CCDC Home [support.ccdc.cam.ac.uk]

- 25. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 26. pubsapp.acs.org [pubsapp.acs.org]

- 27. coretrustseal.org [coretrustseal.org]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 29. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 30. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 5-Methoxy-3H-isobenzofuran-1-one

This guide provides a comprehensive technical overview of 5-methoxy-3H-isobenzofuran-1-one (also known as 5-methoxyphthalide), a significant heterocyclic compound. With applications in organic synthesis and as a scaffold in medicinal chemistry, a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals. This document delves into its structural, physical, and chemical characteristics, supported by experimental data and established analytical methodologies.

Molecular Structure and Identification

This compound belongs to the phthalide class of compounds, which are bicyclic lactones derived from isobenzofuran. The core structure consists of a benzene ring fused to a five-membered lactone ring. In this specific molecule, a methoxy group (-OCH₃) is substituted at the 5-position of the bicyclic system.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 5-methoxy-2-benzofuran-1(3H)-one |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol [1] |

| CAS Number | 4741-62-2[2] |

The planarity of the molecular skeleton is a notable feature, with a root-mean-square deviation of 0.010 (2) Å. In its crystalline form, molecules are interconnected by weak C—H⋯O hydrogen bonds, forming a two-dimensional network.[3]

Physicochemical Properties

The physical state and solubility of a compound are fundamental to its handling, formulation, and biological interactions.

| Property | Value | Source |

| Physical Form | Yellow solid (crystallized from acetone); White Solid | [3] |

| Melting Point | 113.4–114.7 °C | [3] |

| Solubility | Soluble in acetone for crystallization.[3] Slightly soluble in Chloroform and Methanol.[4] | - |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data provides a reference for the identification and characterization of this molecule.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 1736 | C=O (Lactone carbonyl) stretch |

| 1601, 1489 | C=C Aromatic ring stretch |

| 1261 | C-O-C (Ether) stretch |

| 3032, 2922, 2852 | C-H stretch |

Source:[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.80 | d (J = 8.4 Hz) | 1H | H3 |

| 7.02 | dd (J = 8.4, 0.6 Hz) | 1H | H4 |

| 6.91 | d (J = 0.6 Hz) | 1H | H6 |

| 5.25 | s | 2H | H8 (Methylene) |

| 3.89 | s | 3H | H9 (Methoxy) |

Source:[3]

¹³C NMR (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 171.1 | C1 (Carbonyl) |

| 164.9 | C5 |

| 149.6 | C7 |

| 127.4 | C3 |

| 118.2 | C2 |

| 116.7 | C4 |

| 106.2 | C6 |

| 69.3 | C8 (Methylene) |

| 56.1 | C9 (Methoxy) |

Source:[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition of the molecule with high accuracy.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 165.0552 | 165.0606 |

Source:[3]

Synthesis and Reactivity

Understanding the synthesis of this compound is critical for its availability in research and development. A documented method involves a palladium-catalyzed reaction. Isobenzofuran-1(3H)-ones, in general, are found in several natural products and have been investigated for various biological activities, including antiplatelet and antioxidant properties.[3]

Synthetic Workflow

The synthesis can be achieved by reacting 4-methoxybenzoic acid with dibromomethane in the presence of a palladium(II) acetate catalyst and potassium bicarbonate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is based on a published procedure.[3]

-

Reaction Setup: In a 40 ml tube equipped with a magnetic stir bar, charge palladium(II) acetate (67.3 mg, 0.30 mmol), potassium bicarbonate (750 mg, 7.50 mmol), 4-methoxybenzoic acid (456 mg, 3.00 mmol), and dibromomethane (12 ml).

-

Reaction: Seal the tube with a Teflon cap and stir the reaction mixture at 140 °C for 18 hours.

-

Workup: After cooling, filter the mixture through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane:ethyl acetate (2:1 v/v) mixture to yield the final product.

Safety and Handling

For this compound and structurally similar compounds, standard laboratory safety precautions are advised.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Precautionary Measures:

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.[7]

In all cases of exposure, seek medical advice if symptoms persist.

Conclusion

This compound is a well-characterizable molecule with defined physical and chemical properties. Its synthesis is achievable through established organometallic chemistry, and its structure can be unequivocally confirmed by a combination of spectroscopic methods. The data and protocols presented in this guide serve as a foundational resource for scientists engaged in research and development involving this and related heterocyclic compounds.

References

-

Paixão, D. A., Guilardi, S., Pereira, J. L., Teixeira, R. R., Arantes, J. F., & de Paula, R. B. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3288. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11116379, 4-Methoxy-3H-isobenzofuran-1-one. PubChem. Retrieved January 6, 2026, from [Link].

-

Advanced ChemBlocks Inc. (n.d.). 5-hydroxy-3H-isobenzofuran-1-one. Retrieved January 6, 2026, from [Link]

-

Capot Chemical Co., Ltd. (2019). MSDS of 6-Hydroxy-3-methoxy-1(3H)-isobenzofuranone. Retrieved January 6, 2026, from [Link]

Sources

- 1. 4-Methoxy-3H-isobenzofuran-1-one | C9H8O3 | CID 11116379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemdict.com]

- 3. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxy-1(3H)-isobenzofuranone CAS#: 4122-57-0 [amp.chemicalbook.com]

- 5. 5-hydroxy-3H-isobenzofuran-1-one 97% | CAS: 55104-35-3 | AChemBlock [achemblock.com]

- 6. 5-Phenoxyisobenzofuran-1(3H)-one - Safety Data Sheet [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

An In-Depth Technical Guide on the Discovery and Natural Occurrence of Isobenzofuranones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzofuranones, also known as phthalides, are a significant class of naturally occurring lactones characterized by a γ-lactone ring fused to a benzene ring.[1][2] First identified in the late 19th century as components of essential oils, these compounds have since been isolated from a vast array of natural sources, including higher plants, fungi, and marine organisms.[3][4][5] Their diverse and potent biological activities, ranging from antimicrobial and anti-inflammatory to cytotoxic and neuroprotective, have positioned them as promising scaffolds in drug discovery and development.[6][7][8] This technical guide provides a comprehensive overview of the historical discovery, widespread natural occurrence, and methodologies for the isolation and structural elucidation of isobenzofuranones, tailored for professionals in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Introduction to Isobenzofuranones: A Privileged Scaffold

The isobenzofuran-1(3H)-one core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility stems from its relatively simple, yet rigid, bicyclic system which can be functionalized at various positions, leading to a wide spectrum of biological activities.[8][9] The γ-lactone moiety is a key pharmacophore, often involved in covalent or non-covalent interactions with biological macromolecules.[1]

The significance of isobenzofuranones in drug development is underscored by the approval of n-butylphthalide for the treatment of ischemic stroke and the extensive research into mycophenolic acid, a potent immunosuppressant.[6][7] These examples highlight the therapeutic potential embedded within this structural class, driving continued exploration for novel derivatives with improved efficacy and safety profiles.

A Historical Perspective: The Discovery of Isobenzofuranones

The journey of isobenzofuranones began in the late 19th century with the work of Ciamician and Silber, who in 1897 identified them as the key odor constituents of celery (Apium graveolens) essential oil.[3] This initial discovery laid the groundwork for future investigations into this class of compounds. Throughout the 20th century, the pace of discovery accelerated, with researchers isolating and characterizing numerous phthalides from various plant species, particularly those used in traditional Asian medicine.[3][10]

Key milestones in the discovery timeline include the isolation of phthalides from:

-

Cnidium officinale and Ligusticum acutilobum : Species widely used in traditional Asian medicine.[3]

-

Levisticum officinale : A plant used both as a food and a condiment.[3]

-

Fungi : Genera such as Penicillium, Alternaria, and Pestalotiopsis were identified as prolific producers of isobenzofuranones.[3][4]

These early discoveries were pivotal, not only in expanding the known chemical diversity of natural products but also in linking specific compounds to the ethnobotanical uses of their source organisms.

Natural Occurrence: A Ubiquitous Presence

Isobenzofuranones are widely distributed in nature, having been identified in a diverse range of organisms.[2][7] Their biosynthesis is primarily believed to occur via the polyketide pathway.[3]

Higher Plants

Higher plants are a rich source of isobenzofuranones, with the Apiaceae (Umbelliferae) family being a particularly prominent producer.[3][11] To date, over 70 different phthalides have been isolated from about 40 species within this family.[11]

| Plant Family | Genus/Species | Common Name | Notable Isobenzofuranones | Reference |

| Apiaceae | Apium graveolens | Celery | 3-n-butylphthalide, Sedanolide | [3][10] |

| Apiaceae | Ligusticum chuanxiong | Szechuan Lovage | Senkyunolide, Ligustilide | [10][11] |

| Apiaceae | Angelica sinensis | Dong Quai | Ligustilide | [10] |

| Apiaceae | Ligusticum porteri | Osha | Z-ligustilide | [3] |

| Asteraceae | Atractylodes macrocephala | --- | --- | [3] |

| Leguminosae | Nigella glandulifera | --- | Salfredin B11 | [12] |

| Orchidaceae | --- | --- | --- | [3] |

| Rutaceae | --- | --- | --- | [3] |

| Lamiaceae | Phlomis betonicoides | --- | Two new isobenzofuranone derivatives | [13] |

Fungi

Fungi, both terrestrial and marine, are prolific producers of a vast array of secondary metabolites, including a significant number of isobenzofuranones.[4][5] Endophytic fungi, which reside within the tissues of living plants, have emerged as a particularly interesting source of novel and bioactive isobenzofuranones.[13]

| Fungal Genus | Habitat/Source | Notable Isobenzofuranones | Reference |

| Penicillium sp. | Marine-derived | A new isobenzofuranone with α-glucosidase inhibitory activity | [14] |

| Cephalosporium sp. | Isolated from Sinarundinaria nitida | 4,6-dihydroxy-5-methoxy-7-methylphthalide | [4][15] |

| Epicoccum sp. | Marine algicolous | A new antioxidant isobenzofuranone | [5][16] |

| Pestalotiopsis sp. | Endophytic | Isopestacin | [3] |

| Alternaria sp. | --- | --- | [3] |

| Nodulisporium sp. | Fungicolous | Nodulisporones A and B | [17] |

| Paraphoma radicina | Freshwater | --- | [18] |

Marine Organisms

The marine environment, with its unique biodiversity and extreme conditions, has proven to be a fertile ground for the discovery of novel natural products. Marine-derived fungi, in particular, have yielded a number of unique isobenzofuranones with interesting biological activities.[5][14] The investigation of these organisms often leads to the discovery of compounds with unprecedented chemical structures.[5]

Isolation and Purification: From Crude Extract to Pure Compound

The isolation of isobenzofuranones from their natural sources is a multi-step process that requires a combination of extraction and chromatographic techniques. The choice of methodology is dictated by the physicochemical properties of the target compounds and the complexity of the source matrix.

Extraction

The initial step involves the extraction of the crude material (e.g., plant material, fungal culture) with an appropriate solvent. The choice of solvent is crucial for maximizing the yield of the desired compounds while minimizing the co-extraction of interfering substances.

Typical Solvent Systems:

-

Ethyl acetate: A versatile solvent for extracting moderately polar compounds like isobenzofuranones.

-

Methanol/Water mixtures: Often used for initial extraction from plant materials.

-

Hexane/Ethyl acetate gradients: Used for selective extraction based on polarity.

Chromatographic Purification

Following extraction, the crude extract is subjected to a series of chromatographic steps to isolate the individual isobenzofuranones.

Workflow for Isolation and Purification of Isobenzofuranones

Caption: A generalized workflow for the isolation and purification of isobenzofuranones.

Detailed Methodologies:

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully employed for the preparative isolation and purification of isobenzofuranone derivatives from the seeds of Nigella glandulifera.[12] A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is optimized for the separation.[12]

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial fractionation of crude extracts.[19][20] Gradient elution with solvents of increasing polarity (e.g., hexane to ethyl acetate) is commonly used.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reversed-phase columns (e.g., C18), is indispensable for the final purification of isobenzofuranones to high purity.[5]

-

Gel Filtration Chromatography: Sephadex LH-20 is often used as a final clean-up step to remove pigments and other impurities.[12]

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure isobenzofuranone has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[4][14]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for elucidating the complete chemical structure, including stereochemistry.[4][21][22]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[4][22] Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the characteristic carbonyl stretch of the γ-lactone ring (typically around 1700-1760 cm⁻¹) and hydroxyl groups.[4][21]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be useful for characterizing the aromatic system.

Computational Methods

In recent years, quantum mechanical calculations, such as Density Functional Theory (DFT), have become increasingly valuable for confirming or even predicting the structures of novel isobenzofuranones.[23][24][25] By comparing experimentally obtained NMR data with theoretically calculated chemical shifts, researchers can confidently assign the correct structure, especially in cases of complex stereochemistry.[23][24]

Workflow for Structural Elucidation

Caption: A workflow for the structural elucidation of isobenzofuranones.

Biological Activities and Therapeutic Potential

Isobenzofuranones exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs.[1][8]

Summary of Key Biological Activities:

-

Antiproliferative and Cytotoxic: Many isobenzofuranone derivatives have demonstrated potent activity against various cancer cell lines, including leukemia, glioblastoma, and melanoma.[21][22]

-

Antimicrobial: Certain isobenzofuranones show significant activity against a range of bacterial and fungal pathogens.[1][26]

-

Enzyme Inhibitory: Isobenzofuranones have been identified as inhibitors of various enzymes, such as α-glucosidase and tyrosinase, suggesting their potential in treating diabetes and hyperpigmentation.[14][27]

-

Antioxidant: Several naturally occurring isobenzofuranones are potent antioxidants, capable of scavenging free radicals.[4]

-

Neuroprotective: The neuroprotective effects of some isobenzofuranones have been demonstrated in models of redox imbalance.[19]

-

Herbicidal: Both natural and synthetic isobenzofuranones have been shown to be effective plant growth inhibitors.[9]

The wide range of biological activities associated with isobenzofuranones underscores their importance as a versatile scaffold for the development of new therapeutic agents.

Conclusion and Future Directions

The study of isobenzofuranones has evolved significantly since their initial discovery. From their identification as simple flavor and fragrance compounds, they have emerged as a major class of natural products with profound biological and therapeutic potential. The continued exploration of diverse natural sources, particularly from unique ecological niches such as the marine environment and endophytic fungi, promises the discovery of novel isobenzofuranone structures.

Future research in this field will likely focus on:

-

Total Synthesis: The development of efficient and stereoselective total synthesis routes for rare or difficult-to-isolate natural isobenzofuranones.

-

Medicinal Chemistry: The design and synthesis of novel isobenzofuranone analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which isobenzofuranones exert their biological effects.

-

Biotechnology: The use of metabolic engineering and synthetic biology approaches to enhance the production of valuable isobenzofuranones in microbial hosts.

The rich chemical diversity and broad biological activity of isobenzofuranones ensure that they will remain a fertile area of research for years to come, with the potential to yield new and effective treatments for a wide range of human diseases.

References

- The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).

- da Silva Maia, A., de Souza, G. L. V., de Farias, K. M., de Oliveira, T. B., & da Silva, A. B. (2016). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 21(9), 1184.

- Li, Y., et al. (2025). Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. Helvetica Chimica Acta.

- Li, S. L., et al. (2009). Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration. Journal of Chromatography A, 1216(19), 4258–4262.

- Maldonado, E., & Delgado, G. (2017). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. In Studies in Natural Products Chemistry (Vol. 52, pp. 29-92). Elsevier.